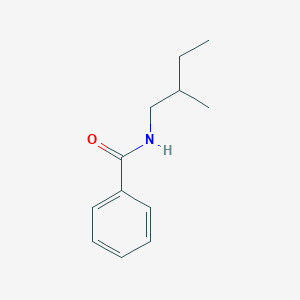![molecular formula C10H12N4S B14636079 4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine CAS No. 55564-42-6](/img/structure/B14636079.png)
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine is a chemical compound that features a benzene ring substituted with a diamine group and an imidazole ring connected via a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Sulfanyl Linkage Formation: The sulfanyl linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Benzene Ring Substitution: The final step involves the substitution of the benzene ring with the diamine group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzene-1,2-diamine
- 4-[(1-Methyl-1H-imidazol-2-yl)methyl]benzene-1,2-diamine
- 4-[(1-Methyl-1H-imidazol-4-yl)sulfanyl]benzene-1,2-diamine
Uniqueness: 4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfanyl linkage and diamine substitution make it a versatile compound for various applications .
Propiedades
Número CAS |
55564-42-6 |
|---|---|
Fórmula molecular |
C10H12N4S |
Peso molecular |
220.30 g/mol |
Nombre IUPAC |
4-(1-methylimidazol-2-yl)sulfanylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H12N4S/c1-14-5-4-13-10(14)15-7-2-3-8(11)9(12)6-7/h2-6H,11-12H2,1H3 |
Clave InChI |
MHLMDTKNNIDVJX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1SC2=CC(=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


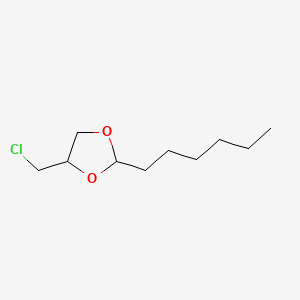
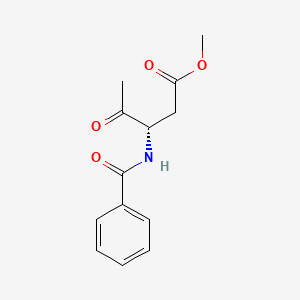
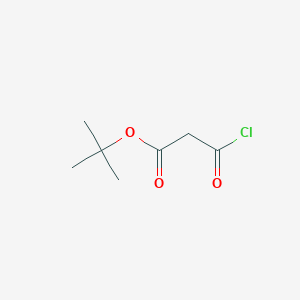

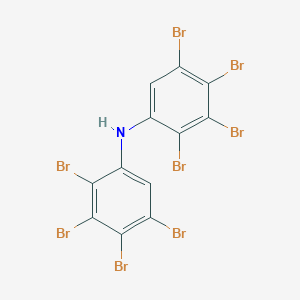
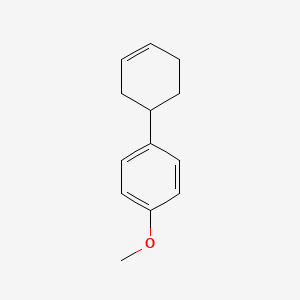
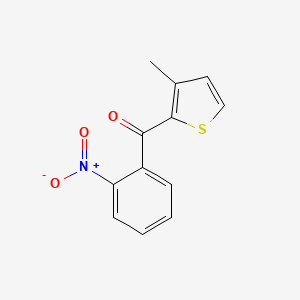


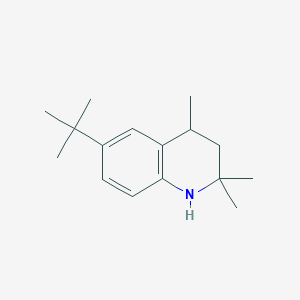
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)


